molecular formula C7H13N3 B3057722 1-(1H-imidazol-1-yl)butan-2-amine CAS No. 844882-20-8

1-(1H-imidazol-1-yl)butan-2-amine

Cat. No.: B3057722
CAS No.: 844882-20-8
M. Wt: 139.2 g/mol
InChI Key: RFXAODSVTNXOQO-UHFFFAOYSA-N
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Description

1-(1H-imidazol-1-yl)butan-2-amine is a compound that features an imidazole ring attached to a butan-2-amine chain. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. This structure is significant in various biological and chemical contexts due to its ability to participate in hydrogen bonding and coordinate with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-1-yl)butan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-1-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines, amides.

    Reduction: Imidazoline derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(1H-imidazol-1-yl)butan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to bind metal ions.

    Biology: Investigated for its role in enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)butan-2-amine involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The imidazole ring can act as a proton donor or acceptor, facilitating various biochemical processes. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity through its structural features.

Comparison with Similar Compounds

    1-(1H-imidazol-1-yl)ethan-2-amine: Shorter chain length, different pharmacokinetic properties.

    1-(1H-imidazol-1-yl)propan-2-amine: Intermediate chain length, similar reactivity but different biological activity.

    4-(1H-imidazol-1-yl)butan-1-amine: Different position of the amine group, leading to distinct chemical behavior.

Uniqueness: 1-(1H-imidazol-1-yl)butan-2-amine is unique due to its specific chain length and position of the amine group, which influence its reactivity and interaction with biological targets. This compound’s structure allows for versatile applications in various fields, making it a valuable subject of study.

Properties

IUPAC Name

1-imidazol-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-7(8)5-10-4-3-9-6-10/h3-4,6-7H,2,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXAODSVTNXOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406722
Record name 1-(1H-imidazol-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844882-20-8
Record name α-Ethyl-1H-imidazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844882-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-imidazol-1-yl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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